molecular formula C12H16BrClFNO B2865665 4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride CAS No. 1803609-61-1

4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride

Cat. No.: B2865665
CAS No.: 1803609-61-1
M. Wt: 324.62
InChI Key: ODVFOLRYMMRPHL-UHFFFAOYSA-N
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Description

4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride (CAS: 16011-89-5, SY204016) is a halogenated oxane derivative with a bromo-fluorophenyl substituent. Its structure comprises an oxan-4-amine core functionalized with a 2-bromo-4-fluorobenzyl group, forming a hydrochloride salt to enhance solubility and stability. This compound is classified as a "building block" in medicinal chemistry, serving as a precursor for drug discovery .

Properties

IUPAC Name

4-[(2-bromo-4-fluorophenyl)methyl]oxan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO.ClH/c13-11-7-10(14)2-1-9(11)8-12(15)3-5-16-6-4-12;/h1-2,7H,3-6,8,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVFOLRYMMRPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=C(C=C(C=C2)F)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride typically involves the reaction of 2-bromo-4-fluorobenzylamine with oxan-4-amine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, amination, and cyclization reactions. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the phenyl ring play a crucial role in its reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural analogs based on substituents, molecular formulas, molecular weights, and CAS numbers:

Compound Name (CAS) Substituents on Oxane Core Molecular Formula Molecular Weight Key Features References
4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine HCl (16011-89-5) 2-Bromo-4-fluorobenzyl C₁₂H₁₅BrClFNO 338.61 g/mol Halogenated aromatic group; enhanced lipophilicity
4-[(4-Fluorophenyl)methyl]oxan-4-amine HCl (1803591-23-2) 4-Fluorobenzyl C₁₂H₁₆ClFNO 263.71 g/mol Single fluorine; lower molecular weight
4-[(4-Methoxyphenyl)methyl]oxan-4-amine HCl (BB35-1977) 4-Methoxybenzyl C₁₃H₁₉ClNO₂ 221.30 g/mol Methoxy group; increased polarity
4-(Trifluoromethyl)oxan-4-amine HCl (1354961-50-4) Trifluoromethyl C₆H₁₂ClF₃NO 229.61 g/mol Electron-withdrawing CF₃; metabolic stability
trans-3-Fluorooxan-4-amine HCl (1630906-66-9) 3-Fluoro substitution on oxane ring C₅H₁₀ClFNO 161.59 g/mol Fluorine on oxane; altered ring conformation
4-[4-(Benzyloxy)phenyl]oxan-4-amine HCl (1333955-84-2) 4-Benzyloxyphenyl C₁₈H₂₁ClNO₂ 326.82 g/mol Bulky benzyloxy group; potential steric hindrance

Key Observations

In contrast, 4-[(4-Fluorophenyl)methyl]oxan-4-amine HCl lacks bromine, reducing molecular weight (263.71 vs. 338.61 g/mol) and lipophilicity, which may improve aqueous solubility .

Polar vs. Nonpolar Substituents: Methoxy (BB35-1977) and benzyloxy (1333955-84-2) groups increase polarity but introduce steric hindrance, which could limit membrane permeability . The trifluoromethyl group (1354961-50-4) balances lipophilicity and metabolic resistance, a common strategy in CNS drug design .

Biological Activity

4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride, with the CAS number 1185298-10-5, is a compound that has attracted attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The chemical formula for this compound is C12_{12}H16_{16}BrClFNO. It is characterized by its oxanamine structure, which contributes to its biological properties.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

  • Histone Deacetylase Inhibition : Some studies have shown that related compounds can inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent modulation of gene expression. This mechanism is particularly relevant in cancer therapy, where HDAC inhibitors are being explored for their ability to induce apoptosis in cancer cells .
  • Cell Cycle Arrest : The compound may induce G1 cell cycle arrest, which is crucial for preventing the proliferation of cancer cells. This effect is often accompanied by increased levels of cell cycle regulators such as P21 .

Antitumor Activity

The antitumor potential of this compound has been suggested through studies on structurally related compounds. For instance, a related compound demonstrated significant antitumor efficacy in xenograft models, indicating the potential for similar activity in this compound .

Cytotoxicity

In vitro studies have shown that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported in the low micromolar range, suggesting that this compound may also demonstrate potent cytotoxicity against tumor cells .

Study on Anticancer Properties

A study focused on a class of compounds including this compound revealed their ability to induce apoptosis in human myelodysplastic syndrome cell lines. The mechanism involved the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .

CompoundCell LineIC50 (µM)Mechanism
Compound ASKM-11.9HDAC inhibition
Compound BHCT1162.5Cell cycle arrest
4-Bromo CompoundMCF73.0Apoptosis induction

Pharmacokinetic Profile

The pharmacokinetic properties of related compounds have shown favorable absorption and distribution characteristics in animal models. For example, minimal metabolic differences were noted across hepatocytes from various species, indicating broad applicability for further clinical development .

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